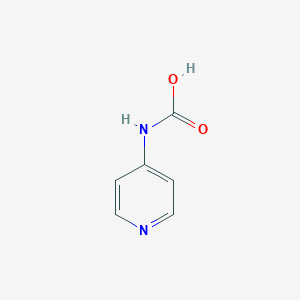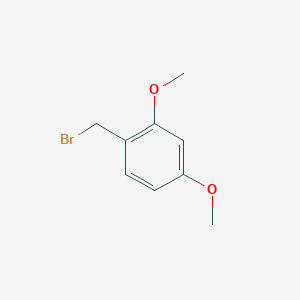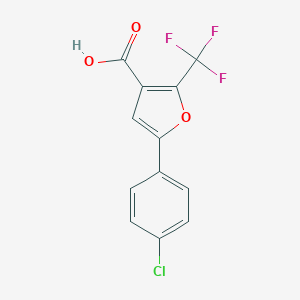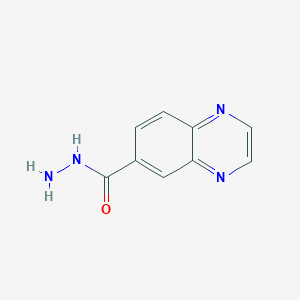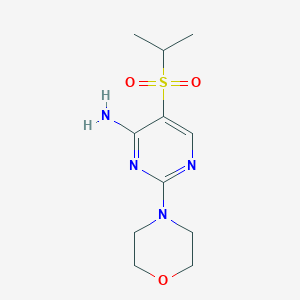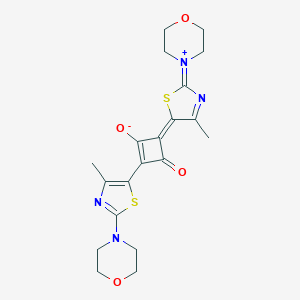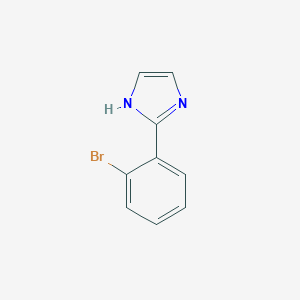
2-(2-Bromophenyl)-2,3-dihydro-1,4-phthalazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-2,3-dihydro-1,4-phthalazinedione, also known as Bromophenyl Blue (BPB), is a chemical compound that has been widely used in scientific research. BPB is a dye that is commonly used as a pH indicator, and it has also been used in a variety of biochemical and physiological experiments. In
Mécanisme D'action
The mechanism of action of BPB is based on its ability to change color in response to changes in pH. BPB is a weak acid, and it exists in two forms: the acidic form (yellow) and the basic form (blue). When BPB is added to a solution, it will exist in equilibrium between the acidic and basic forms. As the pH of the solution changes, the equilibrium between the acidic and basic forms will shift, resulting in a change in color.
Effets Biochimiques Et Physiologiques
BPB has been shown to have a number of biochemical and physiological effects. For example, BPB has been shown to inhibit the activity of certain enzymes at high concentrations. BPB has also been shown to bind to DNA and RNA, which can affect gene expression. In addition, BPB has been shown to affect the transport of ions across cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
BPB has a number of advantages for use in lab experiments. It is a reliable and well-established pH indicator, and it is relatively inexpensive. BPB is also easy to use and can be added directly to solutions without the need for additional equipment.
However, there are also limitations to the use of BPB in lab experiments. BPB is not suitable for use in solutions with a pH below 4.0 or above 6.0, as it will not change color in these ranges. In addition, BPB can interfere with certain enzyme assays, so it may not be suitable for all experiments.
Orientations Futures
There are a number of future directions for research on BPB. One area of research could be the development of new pH indicators based on the structure of BPB. Another area of research could be the use of BPB in the development of new enzyme assays. Finally, BPB could be used in the development of new drugs that target specific enzymes or gene expression pathways.
Conclusion:
In conclusion, 2-(2-2-(2-Bromophenyl)-2,3-dihydro-1,4-phthalazinedione)-2,3-dihydro-1,4-phthalazinedione, or 2-(2-Bromophenyl)-2,3-dihydro-1,4-phthalazinedione Blue, is a well-established and widely used chemical compound in scientific research. It has a variety of applications, including as a pH indicator and in biochemical and physiological experiments. While there are advantages and limitations to the use of BPB in lab experiments, there are also many future directions for research on this important chemical compound.
Méthodes De Synthèse
The synthesis of BPB involves the reaction of phthalic anhydride with 2-bromoaniline in the presence of sulfuric acid. This reaction results in the formation of BPB as a blue crystalline solid. The synthesis method of BPB has been well-established and is widely used in laboratories.
Applications De Recherche Scientifique
BPB has been used in a variety of scientific research applications. One of the most common uses of BPB is as a pH indicator. BPB changes color from yellow to blue as the pH of the solution increases from acidic to basic. This property makes BPB an ideal pH indicator for a wide range of applications.
BPB has also been used in biochemical and physiological experiments. For example, BPB has been used to study the effect of pH on enzyme activity. BPB has also been used to study the binding of proteins to DNA. In addition, BPB has been used in studies on the transport of ions across cell membranes.
Propriétés
Numéro CAS |
184474-91-7 |
|---|---|
Nom du produit |
2-(2-Bromophenyl)-2,3-dihydro-1,4-phthalazinedione |
Formule moléculaire |
C14H9BrN2O2 |
Poids moléculaire |
317.14 g/mol |
Nom IUPAC |
3-(2-bromophenyl)-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C14H9BrN2O2/c15-11-7-3-4-8-12(11)17-14(19)10-6-2-1-5-9(10)13(18)16-17/h1-8H,(H,16,18) |
Clé InChI |
BOZWMMOWVLOHJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=CC=CC=C3Br |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=CC=CC=C3Br |
Synonymes |
2-(2-Bromophenyl)-2,3-dihydro-1,4-phthalazinedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



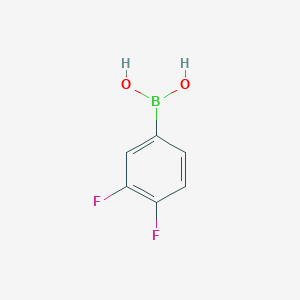
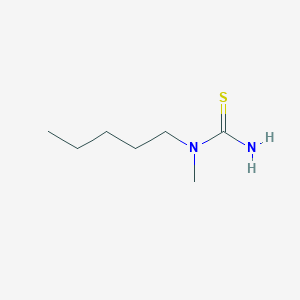
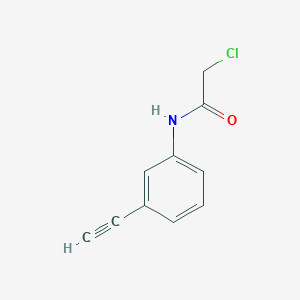
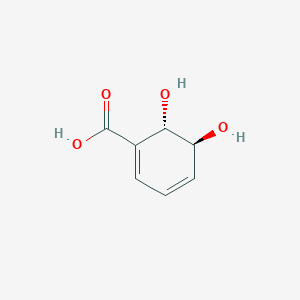
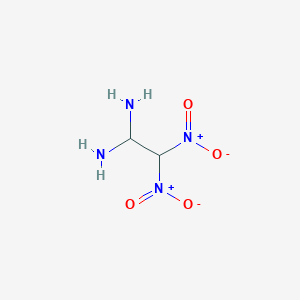
![2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid](/img/structure/B64194.png)
